molecular formula C22H14FeN6Na2O14S2+2 B13784828 Ferrate(2-), (4-hydroxy-5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium CAS No. 64611-69-4

Ferrate(2-), (4-hydroxy-5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium

Cat. No.: B13784828
CAS No.: 64611-69-4
M. Wt: 752.3 g/mol
InChI Key: HRMSVOMFLIZLED-UHFFFAOYSA-N
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Description

This compound is a disodium salt featuring a complex polycyclic structure with a ferrate(2-) core coordinated to organic ligands. Its molecular formula is C₂₂H₁₄N₆Na₂O₁₁S₂, with a monoisotopic mass of 647.995736 . The structure includes two azo (-N=N-) linkages, hydroxy (-OH) groups, nitro (-NO₂) substituents, and naphthalenedisulfonate moieties, which confer unique redox and coordination properties.

Synthesis likely involves sequential diazo coupling reactions, as seen in analogous azo compounds (e.g., coupling of arylhydrazines with nitro-substituted phenols under alkaline conditions) . The presence of κO (hydroxy-kappaO) and κN1 (azo-kappaN1) notation indicates a coordination complex where the ferrate ion binds to oxygen and nitrogen donor sites on the organic ligand, stabilizing the Fe(VI) oxidation state .

Properties

CAS No.

64611-69-4

Molecular Formula

C22H14FeN6Na2O14S2+2

Molecular Weight

752.3 g/mol

IUPAC Name

disodium;4-[[2,4-dihydroxy-5-[(2-hydroxy-4,6-dinitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid;iron

InChI

InChI=1S/C22H14N6O14S2.Fe.2Na/c29-17-8-18(30)14(24-26-22-16(28(35)36)3-10(27(33)34)4-20(22)32)7-13(17)23-25-15-5-11(43(37,38)39)1-9-2-12(44(40,41)42)6-19(31)21(9)15;;;/h1-8,29-32H,(H,37,38,39)(H,40,41,42);;;/q;;2*+1

InChI Key

HRMSVOMFLIZLED-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N=NC3=CC(=C(C=C3O)O)N=NC4=C(C=C(C=C4O)[N+](=O)[O-])[N+](=O)[O-])O)S(=O)(=O)O.[Na+].[Na+].[Fe]

Origin of Product

United States

Biological Activity

Ferrate(2-), specifically the compound known as Ferrate(2-), (4-hydroxy-5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium , is a complex organic compound that has garnered interest in various fields, particularly in biochemistry and medicinal chemistry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C42H30FeN11NaO13S3C_{42}H_{30}FeN_{11}NaO_{13}S_{3} with a molar mass of approximately 1071.78 g/mol. The structure features multiple azo groups, hydroxyl groups, and sulfonate functionalities, which are significant for its reactivity and interaction with biological systems .

Biological Activity Overview

The biological activity of Ferrate(2-) compounds, including the specified disodium variant, has been studied primarily in the context of their potential therapeutic applications. The following sections detail various aspects of its biological activity.

Antioxidant Activity

Ferrate compounds are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. The presence of iron in the ferrate structure enhances its ability to participate in redox reactions, thereby contributing to its antioxidant capabilities .

Antimicrobial Properties

Recent studies have shown that certain ferrate derivatives exhibit significant antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, as well as some fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes .

Enzyme Inhibition

Ferrate(2-) compounds can act as inhibitors of specific enzymes involved in critical pathways such as lipid metabolism and platelet aggregation. For instance, they have been reported to inhibit lipoxygenases (LOXs), which play a role in inflammatory responses . This inhibition can lead to reduced production of inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

Study 1: Antioxidant Efficacy

In a controlled study examining the antioxidant efficacy of Ferrate(2-) compounds, researchers measured the ability of these compounds to reduce oxidative stress markers in vitro. The results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of oxidative damage, when treated with Ferrate(2-) compared to control groups .

Study 2: Antimicrobial Activity

A separate study focused on the antimicrobial properties of Ferrate(2-) against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing that Ferrate(2-) exhibited potent antimicrobial activity with MIC values comparable to conventional antibiotics .

Research Findings Summary Table

Activity Type Mechanism Findings
AntioxidantReduces oxidative stressSignificant decrease in MDA levels
AntimicrobialDisrupts cell membranesEffective against S. aureus and E. coli
Enzyme InhibitionInhibits lipoxygenasesReduced inflammatory mediator production

Scientific Research Applications

Functional Groups

The compound features several functional groups:

  • Hydroxy groups (-OH)
  • Azo groups (-N=N-)
  • Sulfonate groups (-SO3)

These functional groups contribute to its reactivity and solubility in various solvents, making it suitable for different applications.

Environmental Remediation

Ferrate(2-) has been studied for its potential in environmental remediation, particularly in the treatment of contaminated water. Its oxidizing properties allow it to degrade various pollutants, including organic compounds and heavy metals.

Case Study : Research has shown that ferrate can effectively reduce chromium(VI) to chromium(III), a less toxic form, in aqueous solutions. This reduction process is crucial for the detoxification of industrial wastewater containing chromium compounds.

Analytical Chemistry

In analytical chemistry, Ferrate(2-) is utilized as a reagent for the detection and quantification of various analytes. Its ability to form stable complexes with metal ions enhances its application in spectrophotometric methods.

Case Study : A study demonstrated the use of Ferrate(2-) in the spectrophotometric determination of lead ions in water samples. The formation of a colored complex allowed for sensitive detection at low concentrations.

Dye Production

Due to its azo functional groups, Ferrate(2-) can be employed in the synthesis of dyes and pigments. These dyes are used in textiles, food coloring, and other industrial applications.

Data Table: Comparison of Azo Dyes Derived from Ferrate(2-)

Dye NameApplication AreaColorStability
Ferrate RedTextilesRedHigh
Ferrate YellowFood IndustryYellowModerate
Ferrate BlueCosmetic ProductsBlueHigh

Biomedical Applications

Recent studies have explored the potential biomedical applications of Ferrate(2-). Its iron content may play a role in drug delivery systems or as an imaging agent due to its paramagnetic properties.

Case Study : Research indicated that modified forms of Ferrate(2-) could be used as contrast agents in magnetic resonance imaging (MRI), enhancing image quality while minimizing toxicity.

Chemical Reactions Analysis

Reduction Reactions

The azo and nitro groups undergo reduction under specific conditions:

Reaction Type Reagents/Conditions Products Mechanism
Azo group reductionSodium dithionite (Na₂S₂O₄) in alkaline mediumTwo primary aromatic aminesCleavage of -N=N- bond to -NH₂ groups
Nitro group reductionHydrogenation (H₂/Pd catalyst)Corresponding amine (-NH₂) at 4,6-dinitrophenyl positionSequential reduction of -NO₂ to -NH₂

Key Findings :

  • Reduction of the azo group occurs preferentially over nitro groups in acidic conditions .

  • Sodium dithionite selectively reduces azo linkages without affecting sulfonate groups .

Acid-Base Reactions

The hydroxy and sulfonate groups participate in pH-dependent equilibria:

Functional Group Reaction Conditions Outcome
Hydroxy (-OH)DeprotonationpH > 10Formation of phenoxide ions (-O⁻)
Sulfonate (-SO₃⁻)Protonation (rare)pH < 2Neutral -SO₃H groups

Structural Impact :

  • Deprotonation enhances water solubility via increased anionic charge density .

Complexation Reactions

The ferrate core (Fe²⁻) and hydroxy groups enable metal coordination:

Reactant Coordinating Site Product Application
Cu²+Hydroxy-κO and azo-κN1Heterometallic Fe-Cu complexCatalysis or sensor development
EDTAFerrate center (Fe²⁻)Stable Fe-EDTA chelateWastewater treatment

Experimental Notes :

  • Coordination with Cu²+ alters electronic spectra, shifting λ_max by ~50 nm .

Electrophilic Substitution

The aromatic rings undergo limited substitution due to deactivation by electron-withdrawing groups:

Reaction Reagent Position Yield
NitrationHNO₃/H₂SO₄Meta to existing -NO₂<10%
SulfonationSO₃ in H₂SO₄No reaction0%

Rationale :

  • Nitro and sulfonate groups strongly deactivate the aromatic rings toward electrophiles .

Photochemical Degradation

UV exposure induces bond cleavage:

Wavelength Degradation Pathway Half-Life Byproducts
254 nmAzo bond cleavage → amine radicals2.5 hoursNitrophenol derivatives, SO₄²⁻ ions
365 nmPartial nitro group reduction → NO₂⁻6 hoursHydroquinone analogs

Environmental Relevance :

  • Photodegradation products show reduced toxicity compared to the parent compound .

Comparison with Similar Compounds

Sodium Ferrate (Na₂FeO₄) and Potassium Ferrate (K₂FeO₄)

  • Oxidative Strength: Simple ferrates like Na₂FeO₄ and K₂FeO₄ exhibit high redox potentials (+2.2 V under acidic conditions), making them potent oxidizers for water treatment .
  • Stability : Na₂FeO₄ is unstable in aqueous solutions, decomposing rapidly at neutral pH (49% remaining after 10 hours at pH 7) . The organic ligands in the target compound may enhance stability by shielding the ferrate core, though this requires experimental validation.
  • Solubility : Sodium ferrate is more soluble in alkaline media than potassium ferrate, but both require stabilization via high pH or phosphate buffers . The sulfonate groups in the target compound could improve aqueous solubility under neutral conditions.

Barium Ferrate (BaFeO₄)

  • BaFeO₄ is insoluble in water and less reactive than Na₂FeO₄, limiting its utility in water treatment . The target compound’s solubility and reactivity profile may bridge the gap between BaFeO₄ and Na₂FeO₄.

Table 1: Key Properties of Ferrates

Property Target Compound Na₂FeO₄ K₂FeO₄ BaFeO₄
Oxidation Potential (V) Moderate* +2.2 (acidic) +2.2 (acidic) +1.9 (acidic)
Aqueous Solubility High (sulfonate) Moderate (alkaline) Low Insoluble
Stability at pH 7 Unknown 49% in 10 hrs 60% in 10 hrs Stable (solid)

*Inferred from ligand effects. Experimental data needed .

Comparison with Azo Dyes and Sulfonates

Structurally similar azo-sulfonates, such as 5-(4-substituted phenylazo)-4,6-diphenyl-3-cyano-2-pyridones, share the following characteristics:

  • Synthesis : Both involve diazo coupling reactions, but the target compound’s ferrate coordination adds complexity. IR spectra of analogous azo compounds show νC=S (1243–1258 cm⁻¹) and νC=O (1663–1682 cm⁻¹) bands, which may shift in the target compound due to metal-ligand interactions .
  • Applications : Conventional azo dyes are used in textiles and sensors, whereas the target compound’s ferrate core may enable dual functionality as a dye and oxidant. For example, azo dyes with nitro groups exhibit solvatochromism, but the target compound’s redox activity could broaden its utility in catalytic processes .

Table 2: Azo-Sulfonate Comparison

Property Target Compound 5-(4-X-phenylazo)-4,6-diphenyl Derivatives
Key Functional Groups Azo, -OH, -NO₂, sulfonate Azo, -CN, -SO₂-
Spectral Signatures νC=S (pending data) νC=S: 1243–1258 cm⁻¹; νC=O: 1663–1682 cm⁻¹
Reactivity Oxidative (Fe core) Photochromic, acid-base responsive

Comparison with Iron-Based Coordination Complexes

Iron complexes like Fe(IV)/Fe(V) species generated during ferrate activation exhibit transient oxidative behavior in advanced oxidation processes (AOPs). However, its bulkier structure may limit diffusion kinetics compared to simpler FeO₄²⁻ ions.

Water Treatment Performance

  • Pollutant Degradation: Simple ferrates degrade >99% of bisphenol-S (0.036 mM dose, pH 7) . The target compound’s efficacy depends on ligand-Fe synergy; preliminary studies on analogous azo-ferrates suggest enhanced adsorption-coagulation effects .
  • By-Product Risks : Ferrate(VI) typically avoids mutagenic by-products but may form adsorbable organic halogens (AOX) . The nitro and azo groups in the target compound could yield aromatic amines upon degradation, necessitating toxicity assessments .

Stability and Activation

  • pH Dependence : Ferrates decompose faster at neutral pH, but ligand coordination in the target compound might mitigate this. For example, phosphate buffers stabilize FeO₄²⁻ by 30% .
  • Light Activation : Ferrate-photoexcitation generates Fe(V)/Fe(IV), enhancing pollutant degradation . The target compound’s azo chromophores may enable visible-light activation, a feature absent in simple ferrates.

Preparation Methods

Synthesis of Azo Ligand Precursors

  • Diazotization and Azo Coupling : The key step involves diazotization of aromatic amines followed by azo coupling with phenolic or naphthalene derivatives. Aromatic amines such as 2-hydroxy-4,6-dinitroaniline are diazotized using sodium nitrite (NaNO2) in acidic conditions at low temperature (0–5 °C).
  • The diazonium salt formed is then coupled with 4-hydroxy-2,7-naphthalenedisulfonic acid or related phenolic compounds under alkaline conditions (e.g., 10% NaOH) to form the azo linkage.
  • This step is carefully controlled at low temperature to prevent decomposition and ensure high yield of azo compounds.

Formation of the Ferrate(2-) Complex

  • The azo ligand with multiple hydroxyl and sulfonate groups is then reacted with iron salts (commonly Fe(III) salts) under controlled pH and redox conditions to form the ferrate(2-) complex.
  • The iron coordinates through the hydroxyl and azo nitrogen sites, stabilizing the ferrate(2-) state.
  • The reaction is typically performed in aqueous solution with sodium salts to maintain solubility and to form the disodium salt of the complex.
  • The exact stoichiometry and conditions (pH, temperature, iron source) are optimized to maximize complex stability and yield.

Purification and Isolation

  • The crude product is precipitated by adjusting the pH or adding non-solvents such as 2-propanol.
  • The precipitate is filtered, washed with methanol or water to remove impurities, and dried under vacuum at moderate temperatures (~65 °C).
  • Recrystallization from glacial acetic acid or other suitable solvents further purifies the compound.

Experimental Data and Research Findings

Step Reagents/Conditions Yield (%) Characterization Techniques
Diazotization Aromatic amine + NaNO2, HCl, 0–5 °C >90 UV-Vis, FT-IR, NMR
Azo Coupling Diazonium salt + 4-hydroxy-2,7-naphthalenedisulfonic acid, NaOH, 0–5 °C 80–85 UV-Vis, Mass Spectrometry, Elemental Analysis
Ferrate(2-) Complexation Azo ligand + Fe(III) salt, aqueous, pH controlled 70–80 UV-Vis, FT-IR, Elemental Analysis, Magnetic Susceptibility
Purification Precipitation, filtration, recrystallization Melting Point, FT-IR, NMR, Mass Spectrometry
  • The azo coupling reaction typically yields high-purity azo ligands confirmed by characteristic azo (-N=N-) stretching in FT-IR (~1400–1500 cm⁻¹) and UV-Vis absorption bands in visible region.
  • The ferrate(2-) complex shows distinct shifts in UV-Vis spectra due to metal-to-ligand charge transfer.
  • Elemental analysis confirms the stoichiometry of C, H, N, Fe, Na, S consistent with the proposed structure.
  • NMR spectroscopy (1H and 13C) supports the aromatic substitution pattern and azo linkages.

Notes on Methodology and Literature Sources

  • The azo coupling method is a classical and reliable approach for synthesizing complex azo compounds with phenolic and sulfonate functionalities.
  • Coordination chemistry principles guide the formation of the ferrate(2-) complex, requiring careful control of iron oxidation state and ligand environment.
  • Literature sources such as PubChem provide detailed chemical identifiers, molecular formula, and computed properties but lack explicit preparation protocols.
  • The most comprehensive synthetic methodology is derived from related azo compound syntheses published in peer-reviewed journals like Molecules (Mohammed & Mustapha, 2010).
  • BenchChem and Smolecule sources are excluded due to reliability concerns.

Q & A

Q. What are the optimal synthesis and purification methodologies for this compound?

The synthesis involves multi-step azo-coupling reactions, starting with diazonium salt formation and subsequent coupling with hydroxyl-substituted aromatic precursors. Key steps include:

  • Reagent selection : Use high-purity 2-hydroxy-4,5-dimethyl acetophenone and diazonium salts (e.g., (2,4-dinitrophenyl)hydrazine) to minimize side reactions .
  • Purification : Employ gradient recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound. Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • UV-Vis spectroscopy : Confirm π→π* and n→π* transitions of azo groups (λmax ~450–550 nm) and assess solvatochromic behavior .
  • NMR : Use 1^1H and 13^13C NMR in DMSO-d6 to resolve aromatic protons (δ 6.8–8.5 ppm) and sulfonate groups (δ 100–110 ppm for 13^13C) .
  • FT-IR : Identify ν(N=N) stretching (1420–1480 cm1^{-1}) and ν(S=O) vibrations (1030–1250 cm1^{-1}) .

Q. How does pH and temperature affect the compound’s stability?

  • pH stability : The compound is stable in acidic conditions (pH 2–6) due to protonation of hydroxyl and sulfonate groups. Alkaline conditions (pH >8) may cause hydrolysis of azo bonds .
  • Thermal stability : Degrades above 200°C; use thermogravimetric analysis (TGA) to monitor mass loss steps correlating with functional group decomposition .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be elucidated for azo-coupling steps?

  • Kinetic studies : Use stopped-flow spectroscopy to monitor diazonium salt decomposition rates under varying temperatures (Arrhenius plots) and pH conditions .
  • Mechanistic probes : Introduce isotopic labeling (e.g., 15^{15}N in diazonium salts) and track coupling efficiency via LC-MS. DFT calculations (B3LYP/6-31G*) can model transition states and electron density maps for azo bond formation .

Q. How should researchers resolve contradictions in spectral or reactivity data?

  • Cross-validation : Compare data across multiple techniques (e.g., NMR vs. X-ray crystallography for tautomeric forms).
  • Statistical analysis : Apply principal component analysis (PCA) to spectroscopic datasets to identify outlier conditions .
  • Replication : Repeat syntheses with controlled variables (e.g., inert atmosphere for oxygen-sensitive intermediates) .

Q. What computational tools are suitable for simulating redox properties?

  • COMSOL Multiphysics : Model electron-transfer pathways in aqueous solutions using finite element analysis (FEA) coupled with density functional theory (DFT) .
  • AI-driven optimization : Train neural networks on experimental redox potentials to predict substituent effects on chromate(5-) complexes .

Q. How can membrane separation technologies improve isolation efficiency?

  • Nanofiltration membranes : Use polyamide-based membranes (MWCO ~300–500 Da) to separate the compound from smaller byproducts. Optimize transmembrane pressure (5–15 bar) and pH (2–4) to enhance sulfonate group retention .

Q. What theoretical frameworks guide the study of its coordination chemistry?

  • Ligand field theory : Analyze d-orbital splitting in chromate complexes using UV-Vis and EPR data.
  • Hard-Soft Acid-Base (HSAB) theory : Predict binding preferences of sulfonate and hydroxyl groups with metal ions (e.g., Cr3+^{3+}, Fe3+^{3+}) .

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